molecular formula C25H21BrClNO3 B1266001 ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 65295-49-0

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No.: B1266001
CAS No.: 65295-49-0
M. Wt: 498.8 g/mol
InChI Key: MFJPBJVWUYEEPB-UHFFFAOYSA-N
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Description

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate: is a synthetic organic compound known for its applications in the study of synthetic pyrethroids. It is characterized by its complex molecular structure, which includes bromine, chlorine, and cyanomethyl groups. This compound has been used in various scientific research fields, particularly in the study of insecticidal properties and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reaction systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

Scientific Research Applications

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate: has several scientific research applications:

Mechanism of Action

The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with the nervous system of insects. The compound targets sodium channels in the nerve cells, disrupting normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular pathways involved include the binding of the compound to the sodium channels, preventing their proper function and leading to neurotoxicity .

Comparison with Similar Compounds

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate: is unique compared to other similar compounds due to its specific molecular structure and the presence of both bromine and chlorine atoms. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, leading to variations in their efficacy, toxicity, and environmental impact.

Properties

IUPAC Name

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJPBJVWUYEEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058150
Record name Brofenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-49-0
Record name ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brofenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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